molecular formula C23H24N2O5S B2966452 2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 946353-76-0

2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B2966452
CAS RN: 946353-76-0
M. Wt: 440.51
InChI Key: NTKVCAYTSLZNFV-UHFFFAOYSA-N
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Description

2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Properties

A study focused on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable solubility in organic solvents, high glass transition temperatures, and excellent thermal stability. Their potential applications include uses in high-performance materials due to their low dielectric constants, moisture absorption, and ability to form transparent, flexible, and strong films (Xiao-Ling Liu et al., 2013).

Chemical Reactivity and Potential Therapeutic Uses

Another study explored the reactivation of aged acetylcholinesterase with alkylator oxime derivatives, featuring pyridine and sulfonium moieties. This research suggests applications in the development of antidotes for organophosphorus poisoning, showcasing the chemical reactivity of pyridine-containing sulfonium compounds in therapeutic contexts (N. Chandar et al., 2014).

Pharmaceutical Modifications

Modifications of certain acetamide compounds to improve anticancer effects and reduce toxicity were investigated. By replacing the acetamide group with an alkylurea moiety, researchers developed derivatives with potent antiproliferative activities and reduced acute oral toxicity, indicating applications in cancer therapy (Xiao-meng Wang et al., 2015).

Environmental Applications

Research on the bicarbonate-activated persulfate oxidation of acetaminophen revealed insights into environmental remediation techniques. This study demonstrated the effectiveness of bicarbonate in activating persulfate for the degradation of pollutants, highlighting a novel approach to groundwater remediation (Mengdi Jiang et al., 2017).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-4-30-19-12-10-18(11-13-19)24-21(26)15-25-17(3)14-16(2)22(23(25)27)31(28,29)20-8-6-5-7-9-20/h5-14H,4,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKVCAYTSLZNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide

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